molecular formula C20H14Cl2F3N3O2 B8343355 2H-Pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one,2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-

2H-Pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one,2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-

Cat. No.: B8343355
M. Wt: 456.2 g/mol
InChI Key: KKPYTUCEBYOWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one,2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro- is a useful research compound. Its molecular formula is C20H14Cl2F3N3O2 and its molecular weight is 456.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one,2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one,2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H14Cl2F3N3O2

Molecular Weight

456.2 g/mol

IUPAC Name

2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2,2-trifluoroethyl)-5,6-dihydropyrazolo[3,4-f][1,4]oxazepin-8-one

InChI

InChI=1S/C20H14Cl2F3N3O2/c21-13-7-5-12(6-8-13)17-18-16(26-28(17)15-4-2-1-3-14(15)22)19(29)27(9-10-30-18)11-20(23,24)25/h1-8H,9-11H2

InChI Key

KKPYTUCEBYOWNU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N(N=C2C(=O)N1CC(F)(F)F)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-(4-chlorophenyl)-1-(2-chlorophenyl)-4-[2-(2,2,2-trifluoroethylamino)-ethoxy]-1H-pyrazole-3-carboxylic acid, hydrochloride I-1h (45 mg, 0.1 mmol), triethylamine (0.05 ml) and 1-propanephosphoric acid cyclic anhydride (0.1 ml, 0.14 mmol) in 1,2-dichloroethane (0.6 ml) were stirred for 8 hours. The reaction was diluted into ethyl ether, washed 1 N aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, brine, dried (Na2SO4) and concentrated in vacuo to afford the title compound (1A-1) as a white solid, 35 mg. 1H NMR in CDCl3 (ppm): δ7.52 (d, 1H), 7.38–7.34 (m, 2H), 7.23 (d, 2H), 7.15 (d, 2H), 4.47 (brs, 2H), 4.29 (br s, 2H), 3.91 (br s, 2H); ms (LCMS) m/z=456.3 (M+1).
Name
5-(4-chlorophenyl)-1-(2-chlorophenyl)-4-[2-(2,2,2-trifluoroethylamino)-ethoxy]-1H-pyrazole-3-carboxylic acid, hydrochloride
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
[Compound]
Name
cyclic anhydride
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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O=C(O)c1nn(-c2ccccc2Cl)c(-c2ccc(Cl)cc2)c1OCCNCC(F)(F)F
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